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molecular formula C12H17NO B8816705 1-(Pyridin-3-yl)heptan-1-one CAS No. 6294-61-7

1-(Pyridin-3-yl)heptan-1-one

Cat. No. B8816705
M. Wt: 191.27 g/mol
InChI Key: WJKSBMMOBQQEDB-UHFFFAOYSA-N
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Patent
US08084473B2

Procedure details

In an example of the general procedure (scheme 1), nicotinoyl chloride hydrochloride (1) is converted to the N-methyl-N-methoxyamide (2) in the presence of a base and reacted with hexyl-lithium (J. Med. Chem., 35, 1992, 2392-2406) to produce 1-pyridin-3-yl-heptan-1-one (3).
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-N-methoxyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.C[N-]OC.[CH2:15]([Li])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2](=[O:9])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Two
Name
N-methyl-N-methoxyamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N-]OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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